![molecular formula C14H9Br2ClO2 B1372421 Chlorure de 5-bromo-2-[(4-bromobenzyl)oxy]benzoyle CAS No. 1160250-25-8](/img/structure/B1372421.png)
Chlorure de 5-bromo-2-[(4-bromobenzyl)oxy]benzoyle
Vue d'ensemble
Description
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Br2ClO2 . It has a molecular weight of 404.48 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride consists of a benzoyl chloride core with bromobenzyl and bromo substituents .Physical And Chemical Properties Analysis
The boiling point of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is predicted to be 475.9±40.0 °C . Its density is predicted to be 1.736±0.06 g/cm3 .Applications De Recherche Scientifique
Synthèse organique
Chlorure de 5-bromo-2-[(4-bromobenzyl)oxy]benzoyle: est un réactif polyvalent en synthèse organique. Il est particulièrement utile dans la synthèse de molécules complexes en raison de sa réactivité en tant qu'agent acylant . Ses atomes de brome en font un composé précieux pour une fonctionnalisation ultérieure par des réactions de substitution nucléophile, qui sont fondamentales dans la construction de structures plus grandes et plus complexes.
Produits pharmaceutiques
En recherche pharmaceutique, ce composé sert de précurseur dans la synthèse de diverses molécules médicamenteuses. Ses chlorures benzyliques et acylés sont des centres réactifs qui peuvent être modifiés pour créer des pharmacophores, les parties des molécules responsables de l'activité des médicaments .
Produits agrochimiques
L'utilité du composé s'étend au développement de produits agrochimiques. Ses composants structuraux peuvent être incorporés dans des pesticides et des herbicides, fournissant la réactivité nécessaire pour interagir avec des cibles biologiques dans les ravageurs et les mauvaises herbes .
Industrie des colorants
Dans l'industrie des colorants, le This compound peut être utilisé pour synthétiser des colorants et des pigments. La présence d'atomes de brome permet l'introduction de divers substituants qui peuvent modifier les propriétés de couleur des colorants résultants .
Chimie analytique
Ce composé peut être utilisé comme étalon ou réactif en chimie analytique pour développer des méthodes de détection et de quantification de structures similaires dans des mélanges complexes .
Production biopharmaceutique
En production biopharmaceutique, il peut agir comme intermédiaire dans la synthèse de molécules complexes. Ses sites réactifs permettent la formation de composés pouvant être utilisés dans les traitements thérapeutiques .
Sécurité et manipulation
Les protocoles de manipulation et de sécurité pour l'utilisation du This compound en recherche sont essentiels. Des conditions de stockage appropriées et des mesures de sécurité doivent être respectées afin de garantir l'intégrité du composé et la sécurité des chercheurs .
Applications en environnement contrôlé
Enfin, dans les applications en environnement contrôlé, telles que les salles blanches ou les laboratoires, la stabilité et la réactivité du composé doivent être gérées avec soin. Cela garantit qu'il peut être utilisé efficacement sans compromettre les conditions contrôlées .
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that benzoyl chloride derivatives can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) interacts with the benzoyl chloride derivative, leading to the substitution of the chloride group.
Biochemical Pathways
Given its potential to undergo nucleophilic substitution reactions, it may influence pathways involving proteins or enzymes that interact with benzoyl chloride derivatives .
Analyse Biochimique
Biochemical Properties
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It interacts with enzymes and proteins through covalent bonding, leading to the formation of stable complexes. This compound is known to react with nucleophilic amino acid residues such as lysine and cysteine, forming covalent bonds that can alter the structure and function of the target proteins . Additionally, 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride can interact with other biomolecules, including nucleic acids, through similar covalent modifications, thereby influencing various biochemical pathways .
Cellular Effects
The effects of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride on cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to altered cellular responses. It has been observed to impact gene expression by modifying transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes . Furthermore, 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride exerts its effects through covalent modification of biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation depending on the nature of the interaction . This compound can also induce changes in gene expression by modifying transcription factors and other DNA-binding proteins, thereby influencing the transcriptional machinery . The covalent modifications introduced by 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride can lead to significant changes in the structure and function of the target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to sustained changes in cellular processes . The stability and degradation of this compound are critical factors that influence its long-term effects in biochemical experiments .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride vary with different dosages in animal models. At low doses, this compound can induce specific biochemical changes without causing significant toxicity . At higher doses, 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at certain dosage levels .
Metabolic Pathways
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux by modifying key metabolic enzymes, leading to changes in the levels of specific metabolites . The interactions of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride with metabolic enzymes are crucial for understanding its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with these transporters and binding proteins . Understanding the transport and distribution of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is essential for elucidating its cellular effects .
Subcellular Localization
The subcellular localization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The activity and function of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride are influenced by its subcellular localization, making it a critical factor in its overall biochemical activity .
Propriétés
IUPAC Name |
5-bromo-2-[(4-bromophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2ClO2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDFZGGDSIQXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


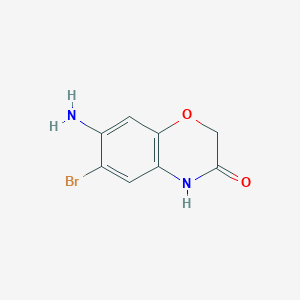
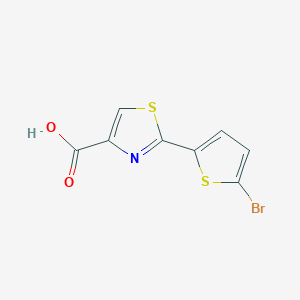



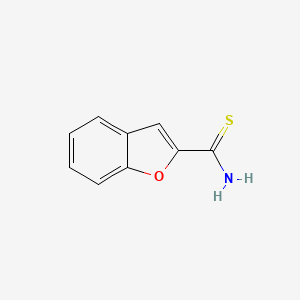

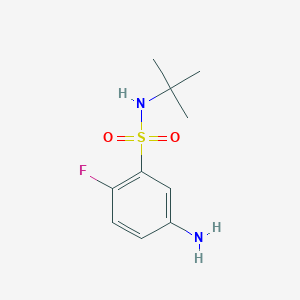
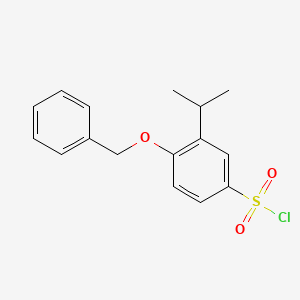

![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)
![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)
![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)
![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)
